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Compound of Interest

Compound Name: Z-Val-Gly-OH

Cat. No.: B15544265

Spectral Characterization of Z-Val-Gly-OH: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of N-
Benzyloxycarbonyl-L-valyl-L-glycine (Z-Val-Gly-OH), a key building block in peptide synthesis
and drug development. This document outlines the expected nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for this dipeptide, supported by
established principles of spectral analysis and data from analogous compounds. Detailed
experimental protocols for acquiring this spectral data are also provided.

Introduction

Z-Val-Gly-OH (CAS Number: 2790-84-3) is a protected dipeptide with the molecular formula
C15H20N20s and a molecular weight of 308.33 g/mol .[1] The benzyloxycarbonyl (Z) group
serves as a crucial protecting group for the N-terminus of the valine residue, enabling
controlled peptide chain elongation. Accurate spectral characterization is paramount for
verifying the identity, purity, and structural integrity of Z-Val-Gly-OH in research and
manufacturing processes. This guide summarizes the key spectral features that define this
compound.

Spectral Data Summary
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While a complete, publicly available dataset of experimentally derived spectra for Z-Val-Gly-OH
is not readily accessible, the following tables present the expected and typical spectral data
based on the known structure of the molecule and data from similar N-Cbz protected peptides
and their constituent amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Z-Val-Gly-OH in
solution. The *H and 3C NMR spectra provide detailed information about the chemical
environment of each proton and carbon atom, respectively.

Table 1: Predicted *H NMR Chemical Shifts for Z-Val-Gly-OH
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Typical Chemical

Proton(s) _ Multiplicity Notes
Shift (8, ppm)
Protons of the
Aromatic (CeH5) 72-74 Multiplet benzyloxycarbonyl
group.
Methylene protons of
CH:z (Benzyl) ~5.1 Singlet the benzyloxycarbonyl
group.
Influenced by the
o-H (val) 40-4.3 Doublet of doublets adjacent NH and (3-H
protons.
Amide proton,
NH (Val) ~7.0 Doublet coupling to the a-H of
Valine.
B-H (Val) 20-22 Multiplet
Two diastereotopic
y-CHs (Val) 09-10 Doublet
methyl groups.
Coupling to the
o-CHz (Gly) 3.8-4.0 Doublet )
adjacent NH proton.
Amide proton,
NH (Gly) ~8.2 Triplet coupling to the a-CH:
of Glycine.
Often not observed or
OH (Carboxyl) >10 Broad singlet exchanges with

solvent.

Table 2: Predicted 13C NMR Chemical Shifts for Z-Val-Gly-OH
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Carbon(s)

Typical Chemical Shift (3,
ppm)

Notes

C=0 (Carboxyl) 170 - 175 Glycine carboxyl group.
Carbonyl of the
C=0 (Urethane) 155 - 158
benzyloxycarbonyl group.
) Amide carbonyl between Val
C=0 (Amide) 170-173
and Gly.
Aromatic (CeH5s) 127 - 137 Carbons of the phenyl ring.
Methylene carbon of the
CHz (Benzyl) ~67
benzyloxycarbony! group.
a-C (Val) 58 - 62
B-C (Val) ~30
Two diastereotopic methyl
y-C (Val) 18- 20
carbons.
a-C (Gly) 40 - 43

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in Z-Val-Gly-OH by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrations of chemical bonds.

Table 3: Typical IR Absorption Bands for Z-Val-Gly-OH
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Typical Wavenumber

Functional Group Vibrational Mode Intensity
(cm~)
O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad
N-H (Amide) Stretching 3200 - 3400 Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 3000 Medium
C=0 (Carboxylic Acid)  Stretching 1700 - 1725 Strong
C=0 (Urethane) Stretching 1680 - 1700 Strong
C=0 (Amide I) Stretching 1630 - 1680 Strong
N-H (Amide II) Bending 1510 - 1570 Strong
C=C (Aromatic) Stretching 1450 - 1600 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Z-
Val-Gly-OH. Electrospray ionization (ESI) is a common technique for analyzing such
compounds.

Table 4: Expected Mass Spectrometry Data for Z-Val-Gly-OH

lon m/z (Mass-to-Charge Ratio) Notes

[M+H]*+ 309.14 Protonated molecular ion.
[M+Na]* 331.12 Sodium adduct.

[M-H]~ 307.13 Deprotonated molecular ion.

Experimental Protocols

The following sections provide detailed methodologies for the spectral characterization of Z-
Val-Gly-OH.
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NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of Z-Val-Gly-OH in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs, or MeOD).

e Ensure complete dissolution, using gentle vortexing if necessary.
o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Instrument: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Acquire a standard one-dimensional proton spectrum.
o Typical spectral width: 0-12 ppm.
o Number of scans: 16-64, depending on concentration.
o Relaxation delay: 1-2 seconds.
e 13C NMR:
o Acquire a proton-decoupled 13C spectrum.
o Typical spectral width: 0-200 ppm.
o Number of scans: 1024 or more, as *3C has a low natural abundance.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Place a small amount of the solid Z-Val-Gly-OH sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

e Parameters:

[e]

Scan range: 4000-400 cm~1.

Resolution: 4 cm~—1.

o

Number of scans: 16-32.

[¢]

[e]

A background spectrum of the clean, empty ATR crystal should be collected prior to

sample analysis.

Mass Spectrometry

Sample Preparation:

o Prepare a stock solution of Z-Val-Gly-OH in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL in an appropriate solvent
system for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for
positive ion mode).

Instrumentation and Data Acquisition:

 Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an

electrospray ionization (ESI) source.
» Positive lon Mode:

o Capillary voltage: 3-4 kV.
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o Source temperature: 100-150 °C.

o Scan range: m/z 100-500.

» Negative lon Mode:
o Capillary voltage: -2.5 to -3.5 kV.
o Source temperature: 100-150 °C.

o Scan range: m/z 100-500.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral characterization of Z-Val-

Gly-OH and the logical relationship of its structural components.
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General workflow for the synthesis and spectral characterization of Z-Val-Gly-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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